molecular formula C22H23NO3S2 B11672321 (5Z)-5-{2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11672321
M. Wt: 413.6 g/mol
InChI Key: PBNPFYDPGIMEOB-RGEXLXHISA-N
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Description

(5Z)-5-{2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its diverse biological activities, and a benzylidene group that enhances its chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process One common method includes the condensation of 2-(4-tert-butylphenoxy)ethanol with 2-bromoethyl benzyl ether, followed by cyclization with thiourea to form the thiazolidinone ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylidene group using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidinone derivatives.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-{2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, this compound has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological membranes and proteins makes it a candidate for drug development.

Medicine

In medicine, research is ongoing to explore its potential as an anti-inflammatory and anticancer agent. Its thiazolidinone core is known for modulating various biological targets, making it a promising therapeutic candidate.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (5Z)-5-{2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The thiazolidinone core can inhibit enzyme activity by binding to the active site, while the benzylidene group can interact with receptor sites, modulating cellular pathways. These interactions lead to the compound’s biological effects, such as antimicrobial and anti-inflammatory activities.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(5E)-5-(3,4-Dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
  • Benzothiazole compounds based on 2D graphene oxide

Uniqueness

Compared to similar compounds, (5Z)-5-{2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one stands out due to its unique combination of a thiazolidinone core and a benzylidene group. This combination enhances its chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H23NO3S2

Molecular Weight

413.6 g/mol

IUPAC Name

(5Z)-5-[[2-[2-(4-tert-butylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H23NO3S2/c1-22(2,3)16-8-10-17(11-9-16)25-12-13-26-18-7-5-4-6-15(18)14-19-20(24)23-21(27)28-19/h4-11,14H,12-13H2,1-3H3,(H,23,24,27)/b19-14-

InChI Key

PBNPFYDPGIMEOB-RGEXLXHISA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)OCCOC2=CC=CC=C2/C=C\3/C(=O)NC(=S)S3

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCOC2=CC=CC=C2C=C3C(=O)NC(=S)S3

Origin of Product

United States

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